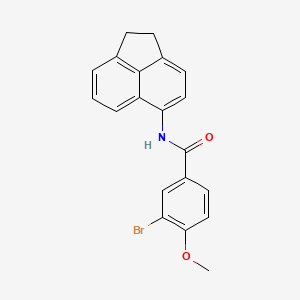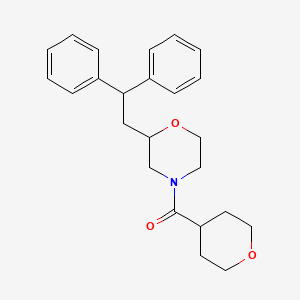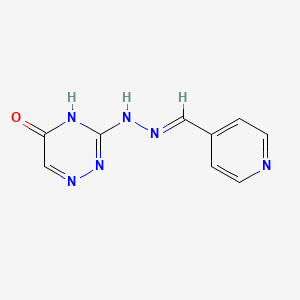![molecular formula C17H16N4O2S B6102315 2-{[(5-allyl-4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}-4-quinazolinol](/img/structure/B6102315.png)
2-{[(5-allyl-4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}-4-quinazolinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(5-allyl-4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}-4-quinazolinol is a chemical compound that has gained significant attention in the field of scientific research. It is a quinazolinone derivative that has shown promising results in various biological and medicinal applications.
作用机制
The mechanism of action of 2-{[(5-allyl-4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}-4-quinazolinol is not fully understood. However, it has been proposed that the compound exerts its biological activity through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of matrix metalloproteinases, which play a role in cancer progression and metastasis. The compound has also been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit viral replication, reduce inflammation, and scavenge free radicals. The compound has also been shown to improve cognitive function and protect against neuronal damage.
实验室实验的优点和局限性
One advantage of using 2-{[(5-allyl-4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}-4-quinazolinol in lab experiments is its broad range of biological activities. It can be used in various assays to study cancer, viral infections, inflammation, and oxidative stress. However, one limitation is that the compound is not readily available commercially, and its synthesis requires specialized knowledge and equipment.
未来方向
There are several future directions for the research on 2-{[(5-allyl-4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}-4-quinazolinol. One direction is to further investigate its mechanism of action and identify specific targets for its biological activity. Another direction is to explore its potential for the treatment of neurodegenerative diseases and other neurological disorders. Additionally, more studies are needed to evaluate the safety and toxicity of the compound. Finally, efforts could be made to develop more efficient and cost-effective synthesis methods for the compound.
In conclusion, this compound is a promising compound that has shown potential for various biological and medicinal applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound for improving human health.
合成方法
The synthesis of 2-{[(5-allyl-4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}-4-quinazolinol involves the reaction of 5-allyl-4-hydroxy-6-methyl-2-pyrimidinethiol with 2-chloro-4-formylquinazoline in the presence of a base. The reaction proceeds through nucleophilic addition of the thiol group to the aldehyde followed by cyclization to form the quinazolinone ring. The final product is obtained by purification using column chromatography.
科学研究应用
2-{[(5-allyl-4-hydroxy-6-methyl-2-pyrimidinyl)thio]methyl}-4-quinazolinol has been extensively studied for its biological and medicinal properties. It has been found to exhibit anticancer, antiviral, anti-inflammatory, and antioxidant activities. The compound has also shown potential for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
2-[(4-methyl-6-oxo-5-prop-2-enyl-1H-pyrimidin-2-yl)sulfanylmethyl]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-3-6-11-10(2)18-17(21-15(11)22)24-9-14-19-13-8-5-4-7-12(13)16(23)20-14/h3-5,7-8H,1,6,9H2,2H3,(H,18,21,22)(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAOBIASXRKCPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SCC2=NC3=CC=CC=C3C(=O)N2)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6102232.png)
![N-[1-{[2-(2,4-dihydroxy-3,6-dimethylbenzylidene)hydrazino]carbonyl}-2-(3,4-dimethoxyphenyl)vinyl]benzamide](/img/structure/B6102238.png)
![1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine](/img/structure/B6102240.png)
![4-({[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B6102247.png)

![5-{[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6102260.png)

![N-methyl-N-(2-phenylethyl)-5-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]methyl}imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B6102267.png)

![N-{[1-(2-chlorophenyl)-1H-pyrazol-4-yl]methyl}-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6102293.png)

![methyl 1-[2-hydroxy-3-(3-{[methyl(4-pyrimidinylmethyl)amino]methyl}phenoxy)propyl]-4-piperidinecarboxylate](/img/structure/B6102306.png)
![N-[2-(4-hydroxy-1-piperidinyl)-7,7-dimethyl-5,6,7,8-tetrahydro-5-quinazolinyl]-3-(methylthio)propanamide](/img/structure/B6102333.png)
![N-(4-chlorophenyl)-2-{[(2-methyl-1H-indol-3-yl)methylene]amino}-3-thiophenecarboxamide](/img/structure/B6102336.png)